2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Description
2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O3S2/c1-25-17(10-30-9-12-2-7-15(20)16(21)8-12)23-24-19(25)31-11-18(27)22-13-3-5-14(6-4-13)26(28)29/h2-8H,9-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDYLQCBKCDBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CSCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the 3,4-dichlorobenzyl group: This step involves the nucleophilic substitution reaction where the 3,4-dichlorobenzyl group is introduced to the triazole ring.
Thioether formation:
Acetamide formation: The final step involves the reaction of the intermediate compound with 4-nitrophenylacetic acid to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Disruption of Metabolic Pathways: By inhibiting key enzymes, the compound can disrupt essential metabolic pathways in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-{[(3,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide
- 2-[(5-{[(3,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide
Uniqueness
- Structural Features : The presence of the 4-nitrophenyl group in 2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Biological Activity : The compound’s specific structural features may result in higher potency and selectivity as an antimicrobial agent compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
